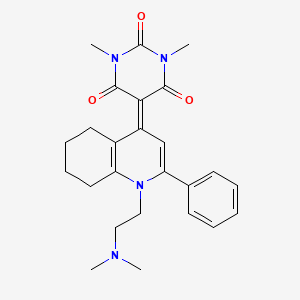

6-morpholino-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

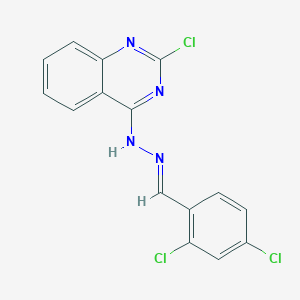

The compound is a derivative of naphthalene and pyrimidine, containing a morpholino group. Naphthalene is a polycyclic aromatic hydrocarbon with the formula C10H8 . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . A morpholino is a type of molecule commonly used in molecular biology .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The naphthalene portion of the molecule would consist of two fused benzene rings . The pyrimidine portion would be a six-membered ring with nitrogen atoms at positions 1 and 3 . The morpholino group would be attached to the pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape of the molecule, and the types of intermolecular forces it can form .Mechanism of Action

The mechanism of action of 6-morpholino-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide involves its inhibition of this compound and CDK6. These kinases play a crucial role in the cell cycle, and their overexpression is often observed in cancer cells. By inhibiting this compound and CDK6, this compound prevents cancer cells from proliferating and dividing.

Biochemical and Physiological Effects:

This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This inhibition of angiogenesis prevents the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-morpholino-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide in lab experiments is its specificity. It selectively targets this compound and CDK6, which makes it an effective inhibitor of cancer cell proliferation. However, one of the limitations of this compound is its solubility. It has poor solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on 6-morpholino-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide. One direction is to study its effectiveness in combination with other cancer treatments, such as immunotherapy. Another direction is to study its potential use in the treatment of other diseases, such as Alzheimer's disease. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, as well as its toxicity and safety profile.

Synthesis Methods

The synthesis of 6-morpholino-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide involves several steps. The first step involves the reaction of 1,2,3,4-tetrahydronaphthalene with N-bromosuccinimide to form the corresponding bromide. This bromide is then reacted with 4-aminopyrimidine to form the intermediate product. The final step involves the reaction of the intermediate product with morpholine and cyanogen bromide to form this compound.

Scientific Research Applications

6-morpholino-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and melanoma. Additionally, this compound has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Safety and Hazards

properties

IUPAC Name |

6-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c24-19(22-16-7-3-5-14-4-1-2-6-15(14)16)17-12-18(21-13-20-17)23-8-10-25-11-9-23/h1-2,4,6,12-13,16H,3,5,7-11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMXXBTURDQJTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC(=NC=N3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Silaspiro[5.5]undecan-3-amine hcl](/img/structure/B2847658.png)

![N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide](/img/structure/B2847663.png)

![5-(Benzylsulfanyl)-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2847665.png)

![[1-(4-Methylphenyl)-1h-tetrazol-5-yl]methyl-imidothiocarbamate](/img/structure/B2847668.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2847672.png)

![6-{[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2847675.png)

![2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2847676.png)